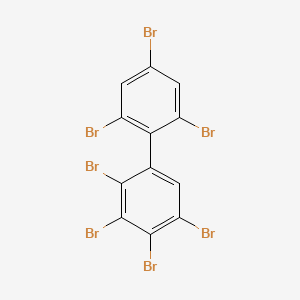![molecular formula C16H18O2S B14297561 5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione CAS No. 113073-92-0](/img/structure/B14297561.png)
5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzylsulfanyl group attached to a cyclopropyl ring, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with benzylsulfanylcyclopropane under specific conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, leading to changes in their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
- 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
- 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione is unique due to the presence of the benzylsulfanyl group attached to the cyclopropyl ring. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from other cyclohexane-1,3-dione derivatives.
特性
CAS番号 |
113073-92-0 |
|---|---|
分子式 |
C16H18O2S |
分子量 |
274.4 g/mol |
IUPAC名 |
5-(1-benzylsulfanylcyclopropyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H18O2S/c17-14-8-13(9-15(18)10-14)16(6-7-16)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChIキー |
VDAQBHBNKCVJQD-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2CC(=O)CC(=O)C2)SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


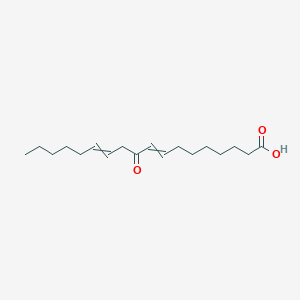
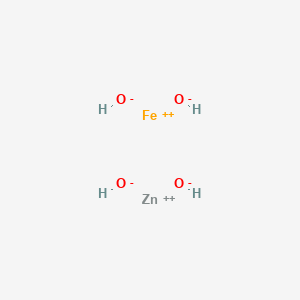


![1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-](/img/structure/B14297507.png)
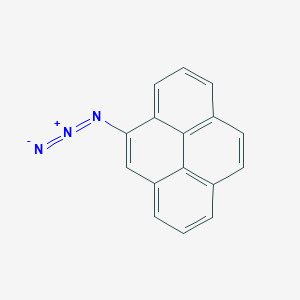
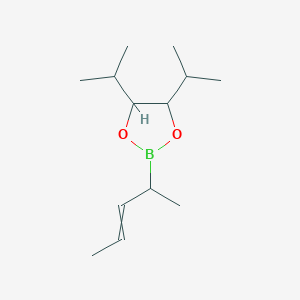
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
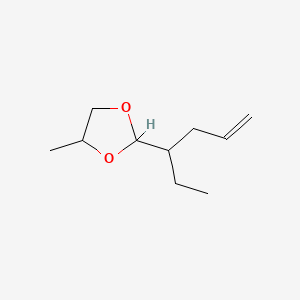
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

